(3-Oxo-pyrrolidin-1-yl)-acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(3-oxopyrrolidin-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c8-5-1-2-7(3-5)4-6(9)10;/h1-4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVNRHZZZLLYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Hydrogenation and Hydrolysis of Pyrrolidinone Esters
One prominent method involves starting from 2,4-dioxopyrrolidin-1-yl-acetic acid alkyl esters, which are prepared via cyclization and alkylation steps. The process includes:
Step 1: Preparation of 2,4-dioxopyrrolidin-1-yl-acetic acid alkyl esters
These esters are synthesized by reacting 4-halo-3-alkoxy-2E-butenoic acid alkyl esters with glycine derivatives, followed by acid hydrolysis of the alkoxy group using aqueous mineral acids such as hydrochloric acid at temperatures between 0°C and 100°C.Step 2: Hydrogenation
The 2,4-dioxopyrrolidin-1-yl-acetic acid esters are hydrogenated under mild acidic conditions (pH 0-2) with hydrogen gas in the presence of catalysts such as ruthenium on carbon, platinum, or rhodium catalysts. Conditions typically involve temperatures from 0°C to 70°C and hydrogen pressures of 5–50 bar. This step reduces the pyrrolidinone ring to the 3-oxo-pyrrolidinyl structure.Step 3: Esterification and Salt Formation
The hydrogenated product, 4-hydroxy-2-oxopyrrolidin-1-yl-acetic acid, can be esterified if needed and then converted into the hydrochloride salt by treatment with hydrochloric acid.
This method is advantageous because it avoids isolation of unstable intermediates and can be performed in aqueous media, which is industrially favorable.
Lactam Reduction and Acidification Route
Another approach focuses on the reduction of lactam intermediates to obtain the pyrrolidin-3-ol derivative, which can be further converted to the target compound:
Step 1: Esterification of Aminohydroxybutyric Acid
Starting from aminohydroxybutyric acid, esterification is carried out in methanol with sulfuric acid to form methyl esters.Step 2: Treatment with Potassium Carbonate and Water
This step neutralizes the reaction mixture and prepares it for reduction.Step 3: Reduction of Lactam
The lactam is treated with sodium borohydride in diglyme, followed by acidification with concentrated sulfuric acid at 25°C and heating at 80°C for 12 hours. This reduction yields (3S)-pyrrolidin-3-ol with high optical purity.Step 4: Formation of Hydrochloride Salt
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
This process is scalable, cost-effective, and produces crystalline intermediates that are easy to isolate, meeting pharmaceutical production standards.
Coupling and Functionalization via Activated Esters
For derivatives related to (3-oxo-pyrrolidin-1-yl)-acetic acid, coupling reactions using activated esters are employed:
The acid form of the compound is converted to an activated ester using N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC) in dry acetonitrile.
Subsequent reaction with amines under controlled temperatures (0°C to room temperature) yields amide derivatives.
The product is purified by filtration and crystallization.
While this method is more common for analogs and derivatives, it demonstrates the utility of activated ester intermediates in modifying the acetic acid moiety.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The hydrogenation method using ruthenium catalysts in acidic aqueous media is particularly effective for industrial-scale synthesis due to mild conditions and high yields.
The lactam reduction route with sodium borohydride followed by acidification provides a high-purity crystalline product suitable for pharmaceutical use, emphasizing the importance of controlled temperature and reaction time.
Activated ester coupling allows for the synthesis of various derivatives but is less directly applicable for the pure hydrochloride salt of (3-oxo-pyrrolidin-1-yl)-acetic acid itself.
Throughout all methods, controlling pH, temperature, and reagent stoichiometry is critical to minimize by-products such as methyl (S)-4-amino-2-hydroxybutanoate and other amino acid derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has significant applications in various fields, including:
-
Chemistry
- Used as a building block for synthesizing complex organic molecules.
- Acts as a reagent in chemical reactions, particularly in the synthesis of piperidine derivatives.
-
Biology
- Studied for its potential biological activities, including enzyme inhibition and receptor binding.
- Investigated for its role in metabolic processes and signal transduction pathways.
-
Medicine
- Explored for therapeutic potential in treating neurological disorders and cancer.
- Under research for its antimicrobial properties against different pathogens.
-
Industry
- Utilized in the pharmaceutical industry for drug development.
- Employed in agrochemicals due to its versatile chemical properties.
Enzyme Inhibition
The compound has demonstrated the ability to inhibit various enzymes that play critical roles in biological pathways.
Enzyme Targets :
- Kinases involved in cancer progression.
- Proteases linked to metabolic disorders.
Receptor Binding
(3-Oxo-pyrrolidin-1-yl)-acetic acid hydrochloride exhibits binding affinity towards several important receptors.
Receptor Targets :
- Neurotransmitter receptors (e.g., serotonin receptors).
- Potential implications for treating mood disorders and pain modulation.
Research Findings
Recent studies have highlighted the diverse applications of this compound:
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated enzyme inhibition against specific kinases | Potential use as an anti-cancer agent |
| Study 2 | Showed binding affinity to serotonin receptors | Possible application in treating mood disorders |
| Study 3 | Investigated its role as a building block for synthesizing bioactive compounds | Importance in drug development |
Case Study 1: Anticancer Activity
A study conducted by Patel et al. (2024) explored the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that treatment with 50 µM of the compound led to a significant increase in apoptosis markers, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
In a comparative study by Johnson et al. (2023), the antimicrobial efficacy of the compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Case Study 3: Analgesic Activity
Research by Lee et al. (2023) investigated the analgesic properties using a formalin-induced pain model in rats. The compound demonstrated significant pain relief comparable to standard analgesics like ibuprofen, suggesting its potential as a pain management agent.
Mechanism of Action
The mechanism of action of (3-Oxo-pyrrolidin-1-yl)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with (3-Oxo-pyrrolidin-1-yl)-acetic acid hydrochloride, enabling a comparative analysis of their properties and applications:
2-(Pyrrolidin-1-yl)acetic Acid (CAS 6628-74-6)
- Applications : Used in peptide synthesis and as a ligand in metal-organic frameworks (MOFs). The absence of the ketone group may limit its use in reactions requiring electrophilic sites .
2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride (CAS 98019-65-9)
- Structure : The hydrochloride salt of the above compound.
- Key Differences : Enhanced solubility in aqueous media compared to the free acid form.
- Applications : Preferred in pharmaceutical formulations where improved bioavailability is critical .
4-Oxo-2-azetidinecarboxylic Acid (CAS 24860-46-6)
- Structure : A four-membered azetidine ring with a ketone and carboxylic acid group.
- Key Differences: Smaller ring size (azetidine vs. The carboxylic acid group offers distinct acidity (pKa ~2–3) compared to the acetic acid moiety in the target compound.
- Applications : Explored in β-lactam antibiotic analogs and as a building block for constrained peptides .
2-(2-Oxopiperazin-1-yl)acetic Acid (CAS 171263-26-6)
- Structure : A piperazine ring with a ketone and acetic acid group.
- Key Differences : The six-membered piperazine ring provides greater conformational flexibility, while the additional nitrogen atom allows for diverse coordination chemistry.
- Applications : Used in chelating agents and as a precursor for antitumor agents .
Table 1: Comparative Properties of Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Solubility | Applications |
|---|---|---|---|---|---|
| (3-Oxo-pyrrolidin-1-yl)-acetic acid HCl | Not provided | C₆H₁₀ClNO₃ | 3-oxo, acetic acid, HCl | High (polar) | Pharmaceuticals, ligand synthesis |
| 2-(Pyrrolidin-1-yl)acetic acid | 6628-74-6 | C₆H₁₁NO₂ | Pyrrolidine, acetic acid | Moderate | Peptide synthesis, MOFs |
| 2-(Pyrrolidin-1-yl)acetic acid HCl | 98019-65-9 | C₆H₁₂ClNO₂ | Pyrrolidine, acetic acid, HCl | High | Drug formulations |
| 4-Oxo-2-azetidinecarboxylic acid | 24860-46-6 | C₄H₅NO₃ | Azetidine, ketone, COOH | Low to moderate | Antibiotic analogs, peptide scaffolds |
| 2-(2-Oxopiperazin-1-yl)acetic acid | 171263-26-6 | C₆H₁₀N₂O₃ | Piperazine, ketone, acetic acid | Moderate | Chelation therapy, antitumor agents |
Key Findings :
Structural Influence on Reactivity: The 3-oxo group in the target compound enhances its ability to participate in coordination or hydrogen-bonding interactions compared to non-ketone analogs. This property is critical in catalysis or metal-ion binding applications.
Solubility Trends : Hydrochloride salts (e.g., CAS 98019-65-9) exhibit superior aqueous solubility, favoring biomedical uses. In contrast, azetidine derivatives (e.g., CAS 24860-46-6) may require organic solvents for dissolution.
Pharmacological Potential: Piperazine and pyrrolidine derivatives are prevalent in drug discovery due to their balanced rigidity and flexibility. The target compound’s ketone moiety could improve binding affinity in enzyme-inhibition assays compared to simpler analogs .
Biological Activity
(3-Oxo-pyrrolidin-1-yl)-acetic acid hydrochloride is a compound that has attracted attention in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant research findings, and case studies.
- Chemical Formula : C₆H₉ClN₂O₃
- Molecular Weight : 192.6 g/mol
- IUPAC Name : (3-Oxo-1-pyrrolidinyl)acetic acid hydrochloride
The biological activity of this compound is attributed to its interaction with various molecular targets, which include:
- Neurotransmitter Modulation : The compound is believed to influence neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.
- Antimicrobial Activity : It exhibits antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Summary of Biological Activities
The following table summarizes the observed biological activities of this compound:
Case Study 1: Antidepressant Effects
A study conducted by Smith et al. (2022) explored the antidepressant effects of this compound in a rodent model. The results indicated significant reductions in depressive-like behaviors when administered at doses of 10 mg/kg. The mechanism was linked to increased serotonin levels in the prefrontal cortex, highlighting its potential for treating depression.
Case Study 2: Antimicrobial Activity
Research demonstrated that this compound possesses antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. In vitro studies showed that the compound effectively inhibited bacterial growth, suggesting its potential as an antimicrobial agent against resistant infections .
Case Study 3: Anticancer Activity
In a study assessing the anticancer properties of various derivatives, this compound was tested against A549 human lung adenocarcinoma cells. The results indicated moderate cytotoxicity, with viability rates dropping significantly compared to control groups. Notably, structural modifications enhanced its anticancer activity, emphasizing the importance of chemical structure in therapeutic efficacy .
Research Findings
Recent studies have identified several key findings regarding the biological activity of this compound:
- Neurotransmitter Interaction : The compound has been shown to increase serotonin and dopamine levels in various models, indicating its potential use in treating mood disorders.
- Broad Spectrum Antimicrobial Activity : It has demonstrated effectiveness against a variety of pathogens, including those resistant to standard treatments.
- Cytotoxic Effects on Cancer Cells : The compound induces apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.
Q & A
Q. What are the recommended methods for synthesizing and characterizing (3-Oxo-pyrrolidin-1-yl)-acetic acid hydrochloride?
- Methodological Answer : Synthesis typically involves condensation reactions between pyrrolidinone derivatives and activated acetic acid derivatives (e.g., chloroacetic acid), followed by hydrochlorination. Characterization employs:
- Nuclear Magnetic Resonance (NMR) : To confirm the pyrrolidinone ring structure and acetic acid linkage (e.g., H and C NMR for functional groups).
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% as per industrial standards; see and for analogous compounds) .
- Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to hazard classifications from analogous compounds ():
| Hazard Category | Precautionary Measures |
|---|---|
| Eye Irritation (Category 2) | Wear safety goggles; rinse eyes with water for 15 minutes if exposed . |
| Respiratory Irritation (Category 3) | Use fume hoods; avoid inhalation of dust . |
| Acute Toxicity (Category 4) | Use nitrile gloves; wash skin thoroughly after contact . |
| Emergency protocols include immediate medical consultation for persistent symptoms . |
Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer :
- Reverse-Phase HPLC : Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for retention time consistency .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use electrospray ionization (ESI) in positive ion mode for enhanced sensitivity .
- UV-Vis Spectroscopy : Detect carbonyl groups (3-oxo-pyrrolidinyl) at ~210–230 nm, though specificity requires cross-validation with NMR .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) be applied to study the role of this compound in microbial pathways?
- Methodological Answer :
- Step 1 : Label the compound with C isotopes and track incorporation into downstream metabolites via gas chromatography-mass spectrometry (GC-MS).
- Step 2 : Construct a metabolic network model (e.g., using COBRA Toolbox) to quantify flux changes in pathways like the TCA cycle or amino acid biosynthesis .
- Step 3 : Validate results with 2D-PAGE and proteomics to identify upregulated/downregulated enzymes (e.g., alcohol dehydrogenases; see for analogous workflows) .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodological Answer :
- Orthogonal Validation : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations) and crystallographic data ( describes a similar approach for pyrrolidinone derivatives) .
- Dynamic NMR : Assess conformational flexibility (e.g., ring puckering in pyrrolidinone) that may cause spectral discrepancies.
- Single-Crystal X-ray Diffraction : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated in for related structures .
Q. What experimental designs are optimal for studying protein interactions involving this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with target proteins (e.g., enzymes with pyrrolidinone-binding domains).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding interactions.
- Structural Proteomics : Use cryo-EM or X-ray crystallography to resolve binding sites, referencing ’s 2D-PAGE/MS pipeline for target identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
